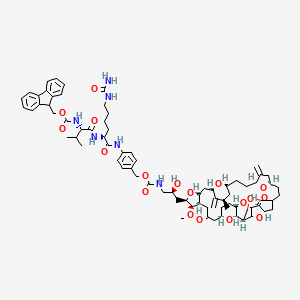

Fmoc-VC-PAB-Eribulin

Description

Fmoc-Val-Cit-PAB-Eribulin is a critical component in antibody-drug conjugates (ADCs), combining the cytotoxic payload Eribulin with the cleavable linker Fmoc-Val-Cit-PAB. This linker-payload construct enables targeted delivery of Eribulin, a microtubule inhibitor approved for advanced breast cancer, to tumor cells via monoclonal antibodies .

Properties

Molecular Formula |

C75H98N6O18 |

|---|---|

Molecular Weight |

1371.6 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-6-(carbamoylamino)-1-[4-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]carbamoyloxymethyl]anilino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C75H98N6O18/c1-39(2)63(81-74(88)91-38-55-52-15-9-7-13-50(52)51-14-8-10-16-53(51)55)71(85)80-56(17-11-12-28-77-72(76)86)70(84)79-44-20-18-43(19-21-44)37-90-73(87)78-36-46(83)33-61-64(89-6)54-32-45(82)31-48-23-25-58-65(94-48)69-68-67(96-58)66-62(97-68)35-75(98-66,99-69)27-26-49-30-41(4)57(92-49)24-22-47-29-40(3)42(5)59(93-47)34-60(54)95-61/h7-10,13-16,18-21,39-40,46-49,54-69,83H,4-5,11-12,17,22-38H2,1-3,6H3,(H,78,87)(H,79,84)(H,80,85)(H,81,88)(H3,76,77,86)/t40-,46+,47+,48-,49+,54+,56+,57+,58+,59-,60+,61-,62-,63+,64-,65+,66+,67?,68?,69+,75+/m1/s1 |

InChI Key |

VAMLTGPZPHPZCO-SRETWVKKSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)C7C(O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)OCC1=CC=C(C=C1)NC(=O)[C@H](CCCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)O |

Canonical SMILES |

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)OCC1=CC=C(C=C1)NC(=O)C(CCCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC1C2=CC=CC=C2C2=CC=CC=C12)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Overview :

- Linker : Fmoc-Val-Cit-PAB is a protease-cleavable linker sensitive to lysosomal enzymes (e.g., cathepsin B). The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protecting moiety during synthesis, while Val-Cit (valine-citrulline) facilitates enzymatic cleavage .

- Payload : Eribulin mesylate, a synthetic analog of halichondrin B, inhibits microtubule dynamics, inducing mitotic arrest and apoptosis .

- Key Properties :

Structural and Functional Differences

Fmoc-Val-Cit-PAB-N-Doxorubicin

- Structure : Shares the Fmoc-Val-Cit-PAB linker but incorporates doxorubicin, a DNA-intercalating anthracycline .

- Payload Mechanism : Doxorubicin inhibits topoisomerase II and generates free radicals, causing DNA damage, unlike Eribulin’s microtubule targeting .

- Molecular Weight : 1171.21 g/mol (vs. 601.69 g/mol for the linker alone) .

MC-Val-Cit-PAB

- Structure : Replaces Fmoc with maleimidocaproyl (MC), enabling conjugation to antibodies via thiol groups .

- Application : Used in final ADC constructs, whereas Fmoc-Val-Cit-PAB is an intermediate requiring deprotection .

Non-Cleavable Linkers (e.g., MCC-DM1 in Kadcyla®)

- Stability : Resists enzymatic cleavage, releasing payloads only upon antibody degradation. This limits off-target toxicity but reduces potency in tumors with low lysosomal activity .

Payload Efficacy and Toxicity Profiles

Solubility and Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.